molecular formula C20H19N3O3 B11601154 5-[(4-Methoxybenzyl)amino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[(4-Methoxybenzyl)amino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11601154
M. Wt: 349.4 g/mol
InChI Key: LNIIHYUGBFAVOP-UHFFFAOYSA-N
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Description

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound that features an oxazole ring, a methoxyphenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as sodium borohydride (NaBH4) for reduction steps, are often employed to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed on the nitrile group to yield primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide (NaOCH3) are frequently employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for further biological evaluation.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the oxazole ring and aromatic groups can contribute to interactions with biological targets, leading to the development of novel pharmaceuticals.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings. Its structural features allow for the design of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and aromatic groups can facilitate binding to active sites, leading to inhibition or activation of specific biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Comparison: Compared to these similar compounds, 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of methoxyphenyl and methylphenoxy groups further enhances its versatility in various applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H19N3O3/c1-14-5-3-4-6-18(14)25-13-19-23-17(11-21)20(26-19)22-12-15-7-9-16(24-2)10-8-15/h3-10,22H,12-13H2,1-2H3

InChI Key

LNIIHYUGBFAVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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